2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Description

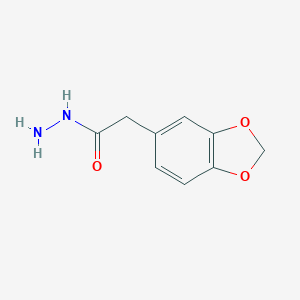

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3-benzodioxol-5-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-11-9(12)4-6-1-2-7-8(3-6)14-5-13-7/h1-3H,4-5,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUQXGTPXKXCQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465410 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14731-88-5 | |

| Record name | 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide. The benzodioxole moiety is a key structural feature in numerous biologically active compounds, and its incorporation into a hydrazide scaffold presents significant opportunities for drug discovery and development. This document summarizes key physicochemical data, details established experimental protocols for its synthesis and subsequent derivatization, and explores the compound's role as a versatile intermediate for creating novel therapeutic agents. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding.

Chemical Properties and Identification

This compound is a heterocyclic organic compound featuring a benzodioxole ring system linked to an acetohydrazide functional group. This structure serves as a valuable building block in medicinal chemistry.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| CAS Number | 14731-88-5 | [1][2][3] |

| Molecular Formula | C9H10N2O3 | [1][2][3] |

| Molecular Weight | 194.19 g/mol | [1][2][3] |

| MDL Number | MFCD08445398 | [1] |

| SMILES | O=C(NN)CC1=CC=C(OCO2)C2=C1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Complexity | 222 | [1] |

| XLogP3 | 0.4 | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound typically follows a well-established route for preparing hydrazides: the hydrazinolysis of a corresponding ester precursor.

Detailed Experimental Protocol: Synthesis

This protocol is based on general procedures for hydrazide synthesis from esters.[4][5][6]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve the starting material, ethyl 2-(1,3-benzodioxol-5-yl)acetate (1 equivalent), in a suitable alcohol solvent such as ethanol or methanol.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution. A catalytic amount of acid, like a few drops of glacial acetic acid, can be added to facilitate the reaction.

-

Reaction: The reaction mixture is typically heated to reflux for several hours (4-16 hours).[4] Progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting ester spot is no longer visible.

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then poured into ice-cold water. The resulting solid precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.[4]

Characterization Protocols

The structure and purity of the synthesized compound are confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the hydrazide group (around 3200-3400 cm⁻¹), the C=O (amide I) stretching at approximately 1650-1680 cm⁻¹, and C-O-C stretching of the benzodioxole ring.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should display signals corresponding to the aromatic protons on the benzodioxole ring, a singlet for the O-CH₂-O protons (typically around 5.9-6.0 ppm), a singlet for the CH₂ group adjacent to the carbonyl, and exchangeable signals for the NH and NH₂ protons.[7][8]

-

¹³C NMR: The carbon NMR would confirm the presence of the carbonyl carbon (around 165-170 ppm), carbons of the benzodioxole ring, and the aliphatic CH₂ carbon.[7][8]

-

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ corresponding to 194.19.[1][2][3]

Biological Activity and Drug Development Potential

While direct studies on the biological activity of this compound are limited, the structural motifs—the benzodioxole ring and the hydrazide/hydrazone functionality—are well-represented in pharmacologically active molecules.[9][10][11]

Role as a Precursor for Bioactive Hydrazones

Acetohydrazides are crucial intermediates for the synthesis of N-acylhydrazones, a class of compounds renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10] The terminal -NH₂ group of the acetohydrazide readily condenses with various aldehydes and ketones to form the corresponding hydrazones.

Potential as an Anticancer Agent

The 1,3-benzodioxole moiety is present in several compounds investigated for their anticancer properties.[10][12][13] These derivatives have been shown to induce apoptosis, inhibit crucial enzyme systems like the thioredoxin system, and arrest the cell cycle in various cancer cell lines.[9][10][12] For instance, some benzodioxole derivatives have demonstrated the ability to inhibit Src homology-2 (SH2) domain-containing phosphatase-2 (SHP2), a key mediator in cancer development.[10] The synthesis of hydrazone derivatives from the title compound could yield novel agents that target such oncogenic signaling pathways.

References

- 1. aablocks.com [aablocks.com]

- 2. 14731-88-5 | MFCD08445398 | this compound [aaronchem.com]

- 3. 14731-88-5|2-(1,3-Benzodioxol-5-yl)acetohydrazide|2-(1,3-Benzodioxol-5-yl)acetohydrazide|-范德生物科技公司 [bio-fount.com]

- 4. alcrut.com [alcrut.com]

- 5. researchgate.net [researchgate.net]

- 6. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 7. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

This compound is a hydrazide derivative featuring a benzodioxole moiety. The core structure consists of a 1,3-benzodioxole ring system linked to an acetohydrazide functional group via a methylene bridge. The presence of the benzodioxole ring, a common scaffold in various biologically active molecules, and the reactive hydrazide group make this compound a versatile building block for the synthesis of more complex molecules with potential pharmacological activities.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14731-88-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₉H₁₀N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 194.19 g/mol | --INVALID-LINK-- |

| SMILES | O=C(NN)CC1=CC=C(OCO2)C2=C1 | --INVALID-LINK-- |

Spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are available for 2-(1,3-benzodioxol-5-yl)acetohydrazide in the SpectraBase database, which can be utilized for structural confirmation and quality control.[1]

Synthesis of this compound

The synthesis of this compound typically proceeds through the hydrazinolysis of a corresponding ester, such as methyl 2-(1,3-benzodioxol-5-yl)acetate. This reaction involves the nucleophilic attack of hydrazine on the ester carbonyl group, leading to the formation of the desired hydrazide.

General Experimental Protocol: Synthesis from Methyl 2-(1,3-benzodioxol-5-yl)acetate

A general and widely applicable method for the synthesis of acetohydrazides from their corresponding methyl esters involves the following steps:

-

Dissolution: The starting material, methyl 2-(1,3-benzodioxol-5-yl)acetate, is dissolved in a suitable alcoholic solvent, typically ethanol.

-

Addition of Hydrazine Hydrate: An excess of hydrazine hydrate is added to the solution.

-

Reaction: The reaction mixture is heated under reflux for a period of several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[2]

Biological and Pharmacological Context

While specific biological activities and signaling pathways for this compound have not been extensively reported in the literature, the benzodioxole moiety is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The hydrazide functional group is also a key feature in many pharmacologically active molecules, known to act as a precursor for the synthesis of various heterocyclic compounds with therapeutic potential.

Derivatives of benzodioxole have been investigated for their potential as hypoglycemic agents by inhibiting α-amylase, and as antifungal agents.[3][4] For instance, certain benzoylbenzodioxol derivatives have shown potent α-amylase inhibitory activity.[4] However, it is important to note that these studies were conducted on molecules with different overall structures, and the specific biological profile of this compound remains to be elucidated.

The lack of specific biological data for the title compound presents an opportunity for future research to explore its potential therapeutic applications. Screening this compound against various biological targets could unveil novel pharmacological activities.

Conclusion

This compound represents a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and the presence of a known pharmacophore in its structure make it an attractive starting point for the development of novel therapeutic agents. This technical guide provides the foundational chemical information necessary for researchers to embark on such studies. Future research should focus on a thorough biological evaluation of this compound to uncover its potential pharmacological profile and mechanism of action.

References

An In-Depth Technical Guide to 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide (CAS: 14731-88-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide serves as a comprehensive resource on the chemical compound 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, CAS number 14731-88-5. Due to a notable absence of published scientific literature detailing the specific biological activities, mechanisms of action, and experimental protocols for this particular molecule, this document will focus on its fundamental chemical properties, a generalized synthesis approach for acetohydrazide derivatives, and a discussion of the potential biological significance of the benzodioxole and acetohydrazide moieties based on research of structurally related compounds. This guide is intended to provide a foundational understanding for researchers interested in the potential exploration of this compound.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This data is compiled from publicly available chemical supplier databases and computational models.

| Property | Value | Source |

| CAS Number | 14731-88-5 | N/A |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| IUPAC Name | 2-(1,3-benzodioxol-5-yl)acetohydrazide | N/A |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CC(=O)NN | N/A |

Synthesis and Characterization

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, a general and well-established method for the synthesis of acetohydrazide derivatives can be proposed. This typically involves a two-step process, as illustrated in the workflow below.

Generalized Synthetic Workflow

Experimental Protocol (Generalized):

Step 1: Esterification of 2-(1,3-Benzodioxol-5-yl)acetic acid

-

To a solution of 2-(1,3-benzodioxol-5-yl)acetic acid in an excess of a suitable alcohol (e.g., methanol or ethanol), a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.

-

The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the excess alcohol is removed under reduced pressure.

-

The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate), washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding ester.

Step 2: Hydrazinolysis of the Ester

-

The ester obtained from Step 1 is dissolved in a suitable solvent, such as ethanol.

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is stirred at room temperature or gently heated for several hours to overnight. The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is evaporated, and the resulting solid product, this compound, is typically purified by recrystallization from a suitable solvent system.

Characterization: The final product would be characterized using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Potential Biological Significance and Areas for Future Research

Although no specific biological data exists for this compound, the constituent chemical moieties suggest potential areas for investigation.

-

Acetohydrazide Moiety: Hydrazide and hydrazone derivatives are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This functional group can act as a pharmacophore and is present in several marketed drugs.

-

Benzodioxole Moiety: The 1,3-benzodioxole ring system is a structural feature found in numerous natural products and synthetic compounds with diverse pharmacological activities. For instance, it is a key component of safrole, a precursor to various psychoactive substances, and is also found in compounds investigated for their potential as enzyme inhibitors and anticancer agents. The benzodioxole moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule.

Given the lack of data, the following logical workflow is proposed for future research to elucidate the biological profile of this compound.

Safety and Handling

According to the available Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a readily synthesizable organic compound whose biological properties remain unexplored. The presence of the acetohydrazide and benzodioxole moieties suggests that this molecule may possess interesting pharmacological activities. This technical guide provides the foundational chemical information and a proposed framework for future research to unlock the potential of this compound for drug discovery and development. Further investigation through systematic screening and mechanistic studies is warranted.

References

An In-depth Technical Guide to 2-(1,3-Benzodioxol-5-yl)acetohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1,3-Benzodioxol-5-yl)acetohydrazide, a molecule featuring the prominent 1,3-benzodioxole moiety, is a compound of interest in the fields of medicinal chemistry and drug discovery. The 1,3-benzodioxole ring system is a key structural motif found in numerous natural products and pharmacologically active compounds, contributing to a wide range of biological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(1,3-Benzodioxol-5-yl)acetohydrazide, with a focus on furnishing researchers with the detailed information necessary for its further investigation and application.

Chemical and Physical Properties

The fundamental properties of 2-(1,3-Benzodioxol-5-yl)acetohydrazide (CAS Number: 14731-88-5) are summarized in the table below. These data are essential for the handling, characterization, and experimental design involving this compound.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(1,3-benzodioxol-5-yl)acetohydrazide | |

| Synonyms | 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide | |

| CAS Number | 14731-88-5 | [1] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| Melting Point | 157-159 °C | |

| Appearance | Solid (form may vary) | |

| XLogP3 | 0.4 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 2 |

Spectral Data

Experimental Protocols

The synthesis of 2-(1,3-Benzodioxol-5-yl)acetohydrazide can be achieved through a reliable and well-established chemical pathway. The following protocol outlines a common method for its preparation, starting from the corresponding ester.

Synthesis of 2-(1,3-Benzodioxol-5-yl)acetohydrazide

This synthesis is typically performed in two main steps: the esterification of 2-(1,3-benzodioxol-5-yl)acetic acid to its ethyl ester, followed by hydrazinolysis to yield the desired acetohydrazide.

Step 1: Synthesis of Ethyl 2-(1,3-benzodioxol-5-yl)acetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(1,3-benzodioxol-5-yl)acetic acid in an excess of absolute ethanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude ethyl 2-(1,3-benzodioxol-5-yl)acetate. Further purification can be achieved by column chromatography if necessary.

Step 2: Synthesis of 2-(1,3-Benzodioxol-5-yl)acetohydrazide

-

Reaction Setup: Dissolve the ethyl 2-(1,3-benzodioxol-5-yl)acetate obtained in the previous step in a suitable solvent, such as ethanol, in a round-bottom flask with a magnetic stirrer.

-

Hydrazinolysis: Add an excess of hydrazine hydrate to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for several hours. Monitor the reaction progress by TLC.

-

Isolation: Upon completion of the reaction, the product, 2-(1,3-benzodioxol-5-yl)acetohydrazide, will often precipitate out of the solution. The solid can be collected by filtration.

-

Purification: The collected solid can be washed with a cold solvent, such as ethanol or diethyl ether, and then dried to yield the purified product. Recrystallization from a suitable solvent can be performed for further purification if needed.

Biological Activity and In Vitro Testing

Hydrazide and benzodioxole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antifungal properties.[3][4] While specific biological data for 2-(1,3-Benzodioxol-5-yl)acetohydrazide is not extensively reported in the public domain, the following protocol provides a general method for assessing its potential antimicrobial activity.

Protocol for In Vitro Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC Assay)

-

Preparation of Stock Solution: Prepare a stock solution of 2-(1,3-Benzodioxol-5-yl)acetohydrazide in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a known concentration.

-

Bacterial Strains: Select a panel of relevant bacterial strains for testing (e.g., Staphylococcus aureus, Escherichia coli).

-

Culture Preparation: Grow the bacterial strains in an appropriate broth medium overnight at 37°C.

-

Serial Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the compound's stock solution in the broth medium to obtain a range of concentrations.

-

Inoculation: Add a standardized inoculum of each bacterial strain to the wells containing the diluted compound.

-

Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the synthesis and subsequent biological evaluation, the following diagrams are provided in the DOT language.

References

An In-depth Technical Guide to the Synthesis of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide from Methyl 3,4-(methylenedioxy)phenylacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, a valuable intermediate in medicinal chemistry and drug discovery. The synthesis route detailed herein is the direct hydrazinolysis of methyl 3,4-(methylenedioxy)phenylacetate.

Introduction

This compound, also known as 2-(piperonyl)acetohydrazide, belongs to the class of hydrazide compounds. The benzodioxole moiety is a key structural feature found in numerous biologically active compounds. Hydrazides themselves are versatile precursors for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are prominent scaffolds in pharmaceutical agents. This document outlines the chemical synthesis, provides a detailed experimental protocol based on analogous reactions, and presents key analytical data for the target compound.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction, where the lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, methyl 3,4-(methylenedioxy)phenylacetate. This is followed by the elimination of methanol to yield the desired acetohydrazide.

An In-depth Technical Guide to 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide: Physicochemical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

Precise quantitative data for the melting point and solubility of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide (CAS No. 14731-88-5, Molecular Formula: C₉H₁₀N₂O₃) have not been identified in publicly available scientific literature. However, based on the general properties of acetohydrazide derivatives, it is anticipated to be a crystalline solid at room temperature.[1][2] The following tables present a template for the structured presentation of such data once determined experimentally.

Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is typically a sharp, well-defined range.

| Property | Value (°C) | Method |

| Melting Point | - | Capillary Method |

Data not available in the reviewed literature.

Solubility Profile

Solubility in various solvents is a key parameter for drug development, influencing formulation, bioavailability, and administration routes. A qualitative and quantitative solubility assessment is essential.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Method |

| Water | - | 25 | Isothermal Saturation |

| Ethanol | - | 25 | Isothermal Saturation |

| Methanol | - | 25 | Isothermal Saturation |

| Dimethyl Sulfoxide (DMSO) | - | 25 | Isothermal Saturation |

| Dichloromethane | - | 25 | Isothermal Saturation |

Data not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are provided below. These protocols are standard in organic and medicinal chemistry laboratories.

Melting Point Determination (Capillary Method)

This method relies on the visual observation of the phase transition from solid to liquid within a sealed capillary tube.[3][4][5]

Apparatus:

-

Melting point apparatus (e.g., Electrothermal or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered using a mortar and pestle.[5]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[5]

-

Measurement: The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[4]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Solubility Determination (Isothermal Saturation Method)

This method determines the equilibrium concentration of a solute in a solvent at a specific temperature.

Apparatus:

-

Vials with screw caps

-

Analytical balance

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed vial.

-

Equilibration: The vials are placed in a constant temperature shaker and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: The resulting suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed, diluted appropriately, and the concentration of the dissolved compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed in mg/mL or mol/L.

Conceptual Experimental Workflow and Signaling Pathway Visualization

Given that benzodioxole derivatives are frequently investigated for their biological activities, including antimicrobial and anticancer properties, a conceptual workflow for the preliminary screening of this compound is presented.[7][8][9] Hydrazide-hydrazones, which can be synthesized from the title compound, are a well-established class of antimicrobial agents.[10][11][12][13]

Synthesis of Hydrazone Derivatives

A common synthetic route to enhance the biological activity of hydrazides is their conversion to hydrazones via condensation with various aldehydes.

Caption: Synthesis of Hydrazone Derivatives.

Antimicrobial Activity Screening Workflow

A standard workflow for assessing the antimicrobial potential of newly synthesized compounds involves determining the Minimum Inhibitory Concentration (MIC).

Caption: Antimicrobial Screening Workflow.

Hypothetical Signaling Pathway Inhibition

Benzodioxole derivatives have been noted for their potential to inhibit various cellular signaling pathways implicated in cancer.[7][14] The following diagram illustrates a hypothetical mechanism of action where a benzodioxole derivative inhibits a generic kinase signaling pathway.

Caption: Hypothetical Kinase Inhibition.

References

- 1. nbinno.com [nbinno.com]

- 2. Acetohydrazide | C2H6N2O | CID 14039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. davjalandhar.com [davjalandhar.com]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 7. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 8. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 9. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. mdpi.com [mdpi.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

Spectroscopic and Synthetic Profile of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development.

Compound Identification

| Identifier | Value |

| IUPAC Name | 2-(1,3-Benzodioxol-5-yl)acetohydrazide |

| CAS Number | 14731-88-5 |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol |

| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CC(=O)NN |

Spectroscopic Data Summary

While direct experimental spectra for this compound are not publicly available, the following tables summarize the expected spectroscopic data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.1 | Singlet (broad) | 1H | -NH- |

| ~6.8 | Singlet | 1H | Ar-H (Position 4) |

| ~6.7 | Doublet | 1H | Ar-H (Position 6 or 7) |

| ~6.6 | Doublet | 1H | Ar-H (Position 7 or 6) |

| ~5.9 | Singlet | 2H | -O-CH₂-O- |

| ~4.2 | Singlet (broad) | 2H | -NH₂ |

| ~3.2 | Singlet | 2H | -CH₂-C=O |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Amide) |

| ~147 | Ar-C (Position 3a or 7a) |

| ~146 | Ar-C (Position 7a or 3a) |

| ~130 | Ar-C (Position 5) |

| ~122 | Ar-C-H (Position 6) |

| ~109 | Ar-C-H (Position 7) |

| ~108 | Ar-C-H (Position 4) |

| ~101 | -O-CH₂-O- |

| ~40 | -CH₂-C=O |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Strong, Broad | N-H stretching (hydrazide) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2850-2950 | Medium | Aliphatic C-H stretching |

| ~1650 | Strong | C=O stretching (Amide I) |

| ~1600 | Medium | N-H bending (Amide II) |

| 1450-1500 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | Asymmetric C-O-C stretching (dioxole) |

| ~1040 | Strong | Symmetric C-O-C stretching (dioxole) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 194 | High | [M]⁺ (Molecular Ion) |

| 163 | Medium | [M - NHNH₂]⁺ |

| 135 | High | [M - CH₂C(O)NNH₂]⁺ (Tropylium-like ion from benzodioxole) |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of an ester intermediate followed by hydrazinolysis.

Synthesis of Ethyl 2-(1,3-benzodioxol-5-yl)acetate (Intermediate)

This procedure is adapted from standard esterification methods.

-

Reaction Setup: To a solution of 2-(1,3-benzodioxol-5-yl)acetic acid (1 equivalent) in absolute ethanol (10 volumes), add a catalytic amount of concentrated sulfuric acid (0.1 equivalents).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-(1,3-benzodioxol-5-yl)acetate, which can be purified further by column chromatography if necessary.

Synthesis of this compound (Final Product)

This protocol is based on the general procedure for hydrazinolysis of esters.[1]

-

Reaction Setup: Dissolve ethyl 2-(1,3-benzodioxol-5-yl)acetate (1 equivalent) in absolute ethanol (10 volumes).

-

Hydrazinolysis: Add hydrazine hydrate (3-5 equivalents) dropwise to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Purification: If the product does not precipitate, reduce the solvent volume under vacuum and pour the residue into cold water to induce precipitation. The resulting solid can be collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol to afford the pure this compound.

Spectroscopic Analysis Protocols

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet.

-

Mass Spectrometry: Mass spectra would be acquired using an Electron Ionization (EI) source on a mass spectrometer.

Workflow and Logical Diagrams

The following diagrams, generated using the DOT language, illustrate the synthetic pathway and the analytical workflow for the target compound.

References

A Comprehensive Technical Guide to 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide: A Key Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide, a heterocyclic compound featuring the benzodioxole moiety, is a significant and versatile chemical intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, combining a reactive hydrazide group with the privileged benzodioxole scaffold, make it a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its pivotal role as a precursor to various pharmacologically active compounds, including Schiff bases, thiazolidinones, and oxadiazoles. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its application in a research and development setting.

Introduction

The 1,3-benzodioxole (or methylenedioxyphenyl) functional group is a prominent structural motif found in numerous natural products and synthetic compounds with diverse and potent biological activities. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. When coupled with a hydrazide functional group, as in this compound, the resulting molecule becomes a powerful intermediate for the construction of more complex heterocyclic systems. Hydrazides and their subsequent derivatives, hydrazones, are well-established pharmacophores known to exhibit a broad spectrum of biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities.

This guide serves as a technical resource for chemists and pharmacologists, detailing the synthesis and utility of this compound as a strategic intermediate in the generation of novel therapeutic agents.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 14731-88-5 | [1] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Appearance | White solid (inferred) | |

| ¹H NMR Spectrum | Available | [2] |

Note: Further experimental data such as melting point and detailed spectral analysis (IR, ¹³C NMR) would require specific experimental determination.

Synthesis of this compound

The most common and efficient method for the synthesis of acetohydrazides is the hydrazinolysis of the corresponding ester. This two-step process begins with the esterification of 2-(1,3-benzodioxol-5-yl)acetic acid, followed by reaction with hydrazine hydrate.

Synthesis Pathway

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-(1,3-benzodioxol-5-yl)acetate (Precursor)

The precursor ester can be synthesized by refluxing 2-(1,3-benzodioxol-5-yl)acetic acid in an excess of methanol with a catalytic amount of sulfuric acid.[3]

Step 2: Synthesis of this compound

The following protocol is adapted from the synthesis of a structurally similar compound, 2-(5-fluoro-2-methyl-1H-inden-3-yl)acetohydrazide.[3]

-

Materials:

-

Methyl 2-(1,3-benzodioxol-5-yl)acetate

-

Methanol

-

Hydrazine hydrate (98-100%)

-

-

Procedure:

-

In a round-bottom flask, dissolve Methyl 2-(1,3-benzodioxol-5-yl)acetate (1 equivalent) in methanol.

-

To the stirred solution, add hydrazine hydrate (approximately 1.5 equivalents) dropwise at room temperature.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to facilitate precipitation.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold methanol and dry under vacuum to yield this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.[3]

-

Role as a Chemical Intermediate in Drug Development

This compound is a valuable intermediate due to the reactivity of the terminal -NH₂ group of the hydrazide moiety. This group readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (hydrazones), which are themselves a class of biologically active compounds. Furthermore, these Schiff bases can serve as precursors for the synthesis of various five- and six-membered heterocyclic rings with significant pharmacological properties.

Synthesis of Schiff Bases (Hydrazones)

The reaction of this compound with various aromatic aldehydes in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a suitable solvent like ethanol yields the corresponding N'-benzylidene-2-(1,3-benzodioxol-5-yl)acetohydrazide derivatives.[4]

These Schiff bases have been reported to exhibit a wide range of biological activities.

| Biological Activity | Reference |

| Antimicrobial | [2][5][6] |

| Anticonvulsant | [7] |

| Anticancer | [8] |

| Anti-inflammatory | [8] |

Synthesis of 1,3,4-Oxadiazoles

This compound can be used to synthesize 2,5-disubstituted 1,3,4-oxadiazoles. These heterocycles are known for their broad spectrum of pharmacological activities. A common method involves the cyclization of the acetohydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[5][6]

Synthesis of Thiazolidinones

The Schiff bases derived from this compound can undergo cyclocondensation with thioglycolic acid to yield 4-thiazolidinone derivatives.[9] Thiazolidinones are another class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticonvulsant properties.[9][10]

Potential Involvement in Signaling Pathways

While direct studies on the interaction of this compound with specific signaling pathways are not available, the biological activities of its derivatives suggest potential modulatory effects on various cellular pathways. For instance, anticonvulsant activity is often associated with the modulation of ion channels (e.g., sodium channels) or enhancement of GABAergic neurotransmission.[11][12] Anticancer agents derived from such intermediates could potentially interfere with cell cycle regulation, induce apoptosis, or inhibit specific kinases involved in cancer progression.

Conclusion

This compound is a synthetically accessible and highly valuable chemical intermediate. Its straightforward preparation from readily available starting materials, combined with the versatile reactivity of the hydrazide group, makes it an attractive scaffold for the development of novel heterocyclic compounds. The extensive literature on the diverse and potent biological activities of its derivatives, particularly Schiff bases, oxadiazoles, and thiazolidinones, underscores its importance in medicinal chemistry and drug discovery. This guide provides the foundational knowledge and experimental framework to effectively utilize this intermediate in the quest for new and improved therapeutic agents.

References

- 1. 14731-88-5|2-(1,3-Benzodioxol-5-yl)acetohydrazide|2-(1,3-Benzodioxol-5-yl)acetohydrazide|-范德生物科技公司 [bio-fount.com]

- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 3. ijirset.com [ijirset.com]

- 4. chemmethod.com [chemmethod.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and anticonvulsant activity of new N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Rising Potential of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide Derivatives in Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. In this context, heterocyclic compounds have emerged as a prolific source of biologically active molecules. Among these, derivatives of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide have garnered significant attention for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, potential bioactivities, and mechanisms of action of this promising class of compounds, tailored for researchers, scientists, and drug development professionals.

Synthesis of the Core Scaffold and Its Derivatives

The synthetic pathway to this compound and its derivatives typically commences with the commercially available 2-(1,3-benzodioxol-5-yl)acetic acid. The general synthetic route involves a two-step process: esterification followed by hydrazinolysis.

Stability and Storage of 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and storage conditions for the compound 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide. Due to the limited availability of public domain stability studies for this specific molecule, this document also furnishes detailed, generalized experimental protocols for stability and forced degradation studies applicable to hydrazide-containing compounds. These protocols are based on established scientific principles and regulatory guidelines.

Overview of this compound

This compound is a chemical compound featuring a benzodioxole moiety and an acetohydrazide functional group. The benzodioxole ring is a structural motif found in numerous biologically active molecules, while the hydrazide group is known for its reactivity and role as a pharmacophore.[1] Derivatives of benzodioxole have been investigated for various pharmacological activities, including as cyclooxygenase (COX) inhibitors, anticancer agents, and antioxidants.[2][3][4] Given its structure, this compound is a compound of interest in medicinal chemistry and drug discovery.

Storage Conditions

Based on information from chemical suppliers, the following storage conditions are recommended to maintain the integrity of this compound. Adherence to these conditions is crucial to prevent degradation and ensure the compound's suitability for research and development purposes.

| Storage Duration | Temperature | Additional Notes |

| Short-term (1-2 weeks) | -4°C | |

| Long-term (1-2 years) | -20°C | [5] |

Handling Precautions: Standard laboratory safety protocols should be observed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat to avoid skin and eye contact.[5]

Physicochemical Properties and Stability Profile

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule. These studies typically involve subjecting the compound to stress conditions such as heat, light, humidity, acid/base hydrolysis, and oxidation.

Experimental Protocols for Stability Assessment

The following are detailed, generalized protocols for conducting stability and forced degradation studies on a compound like this compound. These protocols are based on guidelines from the International Council for Harmonisation (ICH).

Stability-Indicating Analytical Method Development

A validated stability-indicating analytical method is a prerequisite for any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.

Objective: To develop and validate an HPLC method capable of separating the parent compound from its potential degradation products.

Methodology:

-

Column Selection: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed. The pH of the aqueous phase should be optimized to achieve the best separation.

-

Detector Wavelength: The UV detection wavelength should be selected based on the UV spectrum of the parent compound to ensure maximum sensitivity.

-

Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Forced Degradation Studies

Objective: To identify the likely degradation pathways and degradation products of the compound under various stress conditions.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Subject aliquots of the stock solution to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the samples using the validated stability-indicating HPLC method.

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix the drug solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours. |

| Base Hydrolysis | Mix the drug solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours. |

| Oxidative Degradation | Mix the drug solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light. |

| Thermal Degradation | Expose the solid compound to 60°C in a hot air oven for 48 hours. |

| Photostability | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). |

Potential Signaling Pathway Involvement

Given that some benzodioxole derivatives have been reported to act as COX inhibitors, a plausible biological target for compounds with this scaffold is the cyclooxygenase pathway.[2] COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

References

- 1. CAS 588680-00-6: 2-(1,3-benzodioxol-5-yloxy)acetohydrazide [cymitquimica.com]

- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. staff-beta.najah.edu [staff-beta.najah.edu]

- 5. 14731-88-5|2-(1,3-Benzodioxol-5-yl)acetohydrazide|2-(1,3-Benzodioxol-5-yl)acetohydrazide|-范德生物科技公司 [bio-fount.com]

A Theoretical and Computational Chemistry Deep Dive into 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide serves as a crucial scaffold in the synthesis of a variety of heterocyclic compounds with significant biological activities. The inherent structural features of the benzodioxole ring, coupled with the reactive acetohydrazide moiety, make it a versatile building block in medicinal chemistry. This technical guide provides an in-depth overview of the theoretical and computational studies performed on derivatives of this core structure, offering insights into their electronic properties, molecular geometry, and potential as therapeutic agents. While direct computational studies on the parent compound are limited in the reviewed literature, the analysis of its derivatives provides a robust framework for understanding its chemical behavior and for designing future research.

Computational Chemistry Workflow

A typical computational investigation for a derivative of this compound involves a multi-step process. This workflow is designed to predict the molecular properties and potential biological activity of the synthesized compounds, guiding further experimental work.

Caption: A generalized workflow for the computational study of novel compounds.

Theoretical and Computational Methodologies

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the derivatives of this compound, DFT calculations are typically performed to optimize the molecular geometry and to analyze the frontier molecular orbitals (HOMO and LUMO).

Experimental Protocol: Geometry Optimization

-

Software: Gaussian 09 program package is commonly used.[1]

-

Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is frequently employed.[1][2]

-

Basis Set: The 6-311++G(d,p) or 6-311+G basis set is often selected for its accuracy in describing molecular systems.[1][2]

-

Procedure: The geometry of the molecule is optimized without any constraints on bond lengths, bond angles, or dihedral angles, allowing all atoms to relax to their lowest energy conformation.[1] The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.[3]

Table 1: Selected Optimized Geometrical Parameters for a Semicarbazone Derivative [1]

(Data for (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide)

| Parameter | Bond Length (Å) - Calculated | Bond Length (Å) - Experimental |

| C3–H11 | 1.0816 | - |

| C2–H10 | 1.0822 | - |

| C5–H12 | 1.0811 | - |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 2: Frontier Molecular Orbital Energies for an Isoindole Derivative [3]

(Data for (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester)

| Orbital | Energy (eV) |

| HOMO | - |

| LUMO | - |

| HOMO-LUMO Gap | 4.59 |

In this derivative, the HOMO is localized over the substituted aromatic ring, while the LUMO is predominantly over the indole side.[3]

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding affinity and mode of action of a potential drug candidate with a biological target, such as a protein or enzyme.

Experimental Protocol: Molecular Docking

-

Software: AutoDock Vina is a common choice for docking studies.[4]

-

Target Preparation: The 3D structure of the target protein is obtained from a protein data bank. Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the ligand (the compound of interest) is generated and optimized, often using the results from DFT calculations.

-

Docking Simulation: The ligand is placed in the binding site of the protein, and a scoring function is used to estimate the binding affinity (often reported as a negative value in kcal/mol, where a more negative value indicates a stronger binding).

Synthesis of Derivatives

The synthesis of derivatives from this compound often involves the condensation of the hydrazide with various aldehydes or ketones to form hydrazones, which can then be cyclized to form a range of heterocyclic systems.

Caption: General synthesis scheme for derivatives from the core compound.

Experimental Protocol: Synthesis of a Hydrazone Derivative

A general procedure involves refluxing the acetohydrazide with a substituted aldehyde or ketone in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid).[1] The resulting Schiff base (hydrazone) can then be isolated and purified, often by recrystallization.[1]

Conclusion

The theoretical and computational studies on the derivatives of this compound have provided valuable insights into their structure-activity relationships. DFT calculations have been instrumental in elucidating their electronic properties and molecular geometries, while molecular docking has helped in identifying potential biological targets and predicting binding affinities. Although direct computational data on the parent acetohydrazide is scarce in the literature, the methodologies and findings from the studies on its derivatives offer a clear and effective roadmap for the future investigation and development of new therapeutic agents based on this versatile chemical scaffold. Further research focusing on the parent compound would be beneficial in establishing a comprehensive baseline for comparative studies.

References

- 1. (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazine carboxamide: Synthesis, X-ray Structure, Hirshfeld Surface Analysis, DFT Calculations, Molecular Docking and Antifungal Profile [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide to 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide: Synthesis, Derivatives, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide is a versatile heterocyclic compound that serves as a crucial scaffold in the synthesis of a wide array of derivatives with significant pharmacological potential. The inherent structural features of the 1,3-benzodioxole ring system, coupled with the reactive hydrazide moiety, make it a privileged starting material for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis of this compound, its derivatization into various bioactive molecules, and a summary of their evaluated biological activities, with a focus on anticancer and antimicrobial applications. Detailed experimental protocols, quantitative biological data, and workflow visualizations are presented to facilitate further research and drug discovery efforts in this area.

Introduction

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a common structural motif found in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities. Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties to a molecule. When combined with a hydrazide functional group, the resulting this compound becomes a key building block for generating diverse libraries of compounds, particularly hydrazone derivatives, which are known to possess a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.

This guide aims to consolidate the available scientific literature on this compound, providing a detailed resource for researchers in medicinal chemistry and drug development.

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from 3,4-(methylenedioxy)phenylacetic acid. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Experimental Protocol: Synthesis of Ethyl 2-(benzo[d][1][2]dioxol-5-yl)acetate

A solution of 2-(benzo[d][1][2]dioxol-5-yl)acetic acid in an excess of absolute ethanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for a period of 4-6 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent such as ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude ethyl ester, which can be purified by column chromatography if necessary.

Experimental Protocol: Synthesis of this compound

To a solution of ethyl 2-(benzo[d][1][2]dioxol-5-yl)acetate in ethanol, an excess of hydrazine hydrate (99%) is added. The reaction mixture is stirred at room temperature or gently refluxed for 12-24 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure, and the resulting solid precipitate is collected by filtration. The crude product is then washed with cold ethanol or ether and can be recrystallized from a suitable solvent like ethanol to afford pure this compound.

Synthesis of Hydrazone Derivatives

The hydrazide moiety of this compound serves as a nucleophile that readily reacts with various aldehydes and ketones to form hydrazone derivatives. This reaction is a cornerstone for creating a diverse range of biologically active molecules.

General Experimental Protocol: Synthesis of N'-substituted-2-(1,3-benzodioxol-5-yl)acetohydrazides

A solution of this compound (1 equivalent) in a suitable solvent, typically ethanol or methanol, is treated with the desired aldehyde or ketone (1-1.2 equivalents). A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is then stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is washed with a cold solvent and can be purified by recrystallization to yield the pure hydrazone derivative.

Biological Activities of Derivatives

Derivatives of this compound, particularly its hydrazone analogs, have been investigated for a range of biological activities. The following sections summarize the key findings in the areas of anticancer and antimicrobial research.

Anticancer Activity

Several studies have demonstrated the potential of hydrazone derivatives bearing the 1,3-benzodioxole scaffold as anticancer agents.[1][3] These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: In Vitro Anticancer Activity of Selected Hydrazone Derivatives

| Compound ID | R-group on Hydrazone | Cancer Cell Line | IC50 (µM) | Reference |

| 3h | 2-pyrrolyl | PC-3 (Prostate) | 1.32 | [1] |

| 3h | 2-pyrrolyl | MCF-7 (Breast) | 2.99 | [1] |

| 3h | 2-pyrrolyl | HT-29 (Colon) | 1.71 | [1] |

| 16 | 4-chlorophenyl | MCF-7 (Breast) | 2.88 | [4] |

| 7 | 4-hydroxyphenyl | MCF-7 (Breast) | 3.12 | [4] |

Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

The mechanism of action for some of these compounds has been linked to the induction of apoptosis. For instance, compound 3h was found to increase caspase-3 activation, a key enzyme in the apoptotic pathway.[1]

Antimicrobial Activity

The 1,3-benzodioxole moiety is also a key feature in compounds with antimicrobial properties. Hydrazone derivatives of this compound have been evaluated for their activity against various bacterial and fungal strains.

Table 2: In Vitro Antimicrobial Activity of Selected Hydrazone Derivatives

| Compound ID | R-group on Hydrazone | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 12 | 4-nitrophenyl | Bacillus subtilis | 6.25 | Candida albicans | 12.5 | [4] |

| 12 | 4-nitrophenyl | Staphylococcus aureus | 12.5 | - | - | [4] |

| 16 | 4-chlorophenyl | Bacillus subtilis | 12.5 | Candida albicans | 25 | [4] |

| 16 | 4-chlorophenyl | Staphylococcus aureus | 25 | - | - | [4] |

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Structure-Activity Relationship (SAR) Insights

Preliminary structure-activity relationship (SAR) studies on these derivatives have provided valuable insights for the design of more potent compounds. For instance, the nature and position of substituents on the aromatic ring of the aldehyde or ketone used in the hydrazone formation significantly influence the biological activity. Electron-withdrawing groups, such as nitro and chloro, at the para-position of the phenyl ring have been shown to enhance both anticancer and antimicrobial activities.[4] The presence of heterocyclic rings, such as pyrrole, has also been associated with potent anticancer effects.[1]

Conclusion and Future Directions

This compound is a valuable and readily accessible synthetic intermediate for the generation of diverse chemical libraries. Its hydrazone derivatives, in particular, have demonstrated promising anticancer and antimicrobial activities. The modular nature of their synthesis allows for extensive structural modifications, making it possible to fine-tune their biological profiles.

Future research in this area should focus on expanding the structural diversity of the derivatives, exploring a wider range of heterocyclic and substituted aromatic aldehydes and ketones. In-depth mechanistic studies are required to elucidate the specific signaling pathways and molecular targets responsible for their biological effects. Furthermore, optimization of the lead compounds identified in initial screenings could lead to the development of novel and effective therapeutic agents for the treatment of cancer and infectious diseases. This technical guide provides a solid foundation for researchers to build upon in their quest for new drug candidates based on the this compound scaffold.

References

- 1. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, antimicrobial and anticancer evaluation of N'-(substituted benzylidene)-2-(benzo[d]oxazol-3(2H)-yl)acetohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Synthesis and Therapeutic Potential of Schiff Bases Derived from 2-(2H-1,3-Benzodioxol-5-yl)acetohydrazide

Introduction

Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), are a prominent class of organic compounds synthesized through the condensation of primary amines with carbonyl compounds.[1] These compounds are of significant interest in medicinal and pharmaceutical chemistry due to their diverse and potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[2][3][4] The imine group is crucial for their biological function, often interacting with cellular macromolecules through hydrogen bonding.[3]

Hydrazone derivatives of Schiff bases, formed from the reaction of hydrazides with aldehydes or ketones, are particularly noteworthy for their broad pharmacological potential.[5][6] The incorporation of the 2-(2H-1,3-benzodioxol-5-yl)acetohydrazide moiety provides a unique structural scaffold. The benzodioxole ring is a fragment found in numerous biologically active natural and synthetic compounds, contributing to the overall therapeutic profile of the molecule. This document provides detailed protocols for the synthesis of novel Schiff bases from this compound and discusses their potential applications in drug discovery.

Therapeutic Applications

Schiff bases are versatile pharmacophores with a wide array of potential therapeutic applications:

-

Antimicrobial Agents: Many Schiff base derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[7][8] The imine linkage is considered a toxophoric group that contributes to their antimicrobial efficacy.[8] Metal complexes of Schiff bases often exhibit enhanced antimicrobial activity compared to the free ligands.[4]

-

Anticancer Agents: The design of novel Schiff bases is a promising strategy in cancer chemotherapy.[9] Certain derivatives have shown potent cytotoxic activity against various cancer cell lines, including liver and breast cancer.[9]

-

Anti-inflammatory and Analgesic Agents: Schiff bases derived from moieties like thiazole have been reported to possess anti-inflammatory and analgesic properties.[2]

-

Antioxidant Activity: The ability to scavenge free radicals is another important biological property of some Schiff bases, making them candidates for conditions associated with oxidative stress.[7]

The synthesis of a library of Schiff bases from this compound and various aromatic aldehydes allows for the exploration of structure-activity relationships (SAR), enabling the optimization of compounds for specific therapeutic targets.

Experimental Protocols

This section provides a general methodology for the synthesis and characterization of Schiff bases starting from this compound.

Materials and Equipment

-

Reagents:

-

This compound

-

Various substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

-

Absolute Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst)[10]

-

Diethyl ether

-

Distilled water

-

-

Equipment:

-

Round-bottom flask (50 or 100 mL)

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Buchner funnel and vacuum filtration apparatus

-

Melting point apparatus

-

Thin-Layer Chromatography (TLC) plates and chamber

-

FT-IR Spectrometer

-

NMR Spectrometer

-

Mass Spectrometer

-

General Synthesis Procedure

The synthesis is typically achieved through a one-pot condensation reaction.

-

Reactant Preparation: In a dry round-bottom flask, dissolve an equimolar amount (e.g., 0.01 mol) of this compound in approximately 30-40 mL of absolute ethanol. Stir the mixture until the hydrazide is fully dissolved.

-

Aldehyde Addition: To the hydrazide solution, add an equimolar amount (0.01 mol) of the selected aromatic aldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5][10]

-

Reaction Reflux: Attach the reflux condenser and heat the mixture to reflux for 2-6 hours.[5][11] The reaction progress should be monitored using TLC (e.g., with an ethyl acetate:hexane mobile phase).

-

Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will often precipitate from the solution. The precipitation can be further induced by placing the flask in an ice bath.[5]

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove unreacted starting materials and impurities.[5]

-

Drying: Dry the purified product in a desiccator or a vacuum oven at a suitable temperature.

-

Characterization: Confirm the structure and purity of the synthesized Schiff bases using standard analytical techniques:

-

Melting Point: Determine the melting point of the crystalline solid.

-

FT-IR Spectroscopy: Confirm the formation of the imine bond (C=N stretch, typically ~1600-1640 cm⁻¹) and the disappearance of the aldehyde C=O and hydrazide -NH₂ primary amine stretching bands.[12][13]

-

¹H-NMR and ¹³C-NMR Spectroscopy: Elucidate the detailed chemical structure. The azomethine proton (-CH=N-) typically appears as a singlet in the δ 8-9 ppm region in the ¹H-NMR spectrum.

-

Mass Spectrometry: Determine the molecular weight of the compound.

-

Data Presentation

The following tables summarize typical quantitative data for analogous hydrazide-derived Schiff bases, providing a reference for expected results.

Table 1: Exemplary Physicochemical Properties of Hydrazone Schiff Bases.

| Compound ID | Reactant Aldehyde | Molecular Formula | Yield (%) | M.P. (°C) |

| 1 | 2-Nitrobenzaldehyde | C₁₁H₁₀N₄O₄ | 55.2 | 150 |

| 2 | 4-Hydroxybenzaldehyde | C₁₅H₁₃N₃O₂ | 73 | 25 |

| 3 | Anisaldehyde | C₁₆H₁₅N₃O₂ | 81 | 25 |

| 4 | 4-Methylbenzaldehyde | C₁₆H₁₅N₃O | 70 | 25 |

(Note: Data is representative of analogous hydrazone syntheses and may vary for derivatives of this compound. Source:[11][14])

Table 2: Exemplary In Vitro Biological Activity of Analogous Schiff Bases.

| Compound ID | Target Organism/Cell Line | Activity Metric | Result (µg/mL) |

| A | Klebsiella pneumoniae | MIC | 7.8 |

| B | Escherichia coli | MIC | 7.8 |

| C | Aspergillus flavus | MFC | 7.8 |

| D | Aspergillus carbonarius | MFC | 15.6 |

| E | Plasmodium falciparum | IC₅₀ | 26.96 |

| F | HeLa (Human Cervix Cancer) | % Inhibition | 48 |

(Note: Data is representative of analogous Schiff bases to illustrate potential biological activities. MIC = Minimum Inhibitory Concentration; MFC = Minimum Fungicidal Concentration; IC₅₀ = Half-maximal Inhibitory Concentration. Source:[13])

Visualizations

Diagram 1: General Experimental Workflow

Caption: General workflow for the synthesis of Schiff bases.

Diagram 2: Biological Screening Cascade

Caption: Logical workflow for biological screening of compounds.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]